Product packaging for Yttrium trihydride(Cat. No.:CAS No. 13598-57-7)

Yttrium trihydride

Cat. No.: B080659
CAS No.: 13598-57-7
M. Wt: 91.93 g/mol
InChI Key: VWQVUPCCIRVNHF-UHFFFAOYSA-N
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Description

Yttrium trihydride (YH₃) is an inorganic solid compound of significant interest in advanced materials research, particularly in the field of hydrogen storage and smart optical coatings. It exhibits a unique metal-insulator transition; upon hydrogenation to the trihydride phase, yttrium transforms from a shiny metallic conductor to a transparent insulating compound. This remarkable switchable optical property is leveraged in the development of switchable mirrors, smart windows, and optical hydrogen sensors. Furthermore, its high volumetric hydrogen density makes it a compelling candidate for solid-state hydrogen storage systems, where its kinetics and cycling stability are key areas of investigation. Researchers also utilize this compound as a precursor in the synthesis of other yttrium-based compounds and as a reducing agent in specialized metallurgical processes. Our high-purity YH₃ is synthesized and characterized to ensure consistent quality, providing researchers with a reliable material for probing the frontiers of energy and functional materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3Y B080659 Yttrium trihydride CAS No. 13598-57-7

Properties

IUPAC Name

hydride;yttrium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Y.3H/q+3;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHLWINJTPLDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[H-].[H-].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015524
Record name Yttrium trihydride
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Molecular Weight

91.930 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13598-57-7
Record name Yttrium hydride (YH3)
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Record name Yttrium hydride (YH3)
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Record name Yttrium trihydride
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Record name Yttrium trihydride
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Theoretical Frameworks and Computational Methodologies for Yttrium Trihydride Systems

Density Functional Theory (DFT) Applications in Yttrium Trihydride Research

Density Functional Theory (DFT) is a cornerstone for investigating the properties of this compound systems. It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure, stability, and other characteristics of these materials. DFT calculations for yttrium-based hydrides are frequently performed using the Vienna Ab-initio Simulation Package (VASP). unit.nocharlotte.edu

Exchange-Correlation Functionals (e.g., GGA, Meta-GGA with TB-mBJ potential)

The choice of the exchange-correlation (XC) functional is critical in DFT calculations as it approximates the complex many-body effects of electron exchange and correlation.

Generalized Gradient Approximation (GGA): The GGA is a widely used class of functional that considers the electron density and its gradient. maplesoft.com Functionals like the Perdew-Burke-Ernzerhof (PBE) are commonly employed in studies of this compound and its oxyhydride derivatives. unit.nocharlotte.edu While computationally efficient, standard GGA functionals can sometimes underestimate the band gap of materials. unit.no

Meta-GGA with Tran-Blaha modified Becke-Johnson (TB-mBJ) potential: To obtain more accurate electronic band gaps, meta-GGA functionals are utilized. unit.no These functionals incorporate the kinetic energy density in addition to the density and its gradient, often leading to improved descriptions of electronic properties. maplesoft.com The TB-mBJ potential, when used in conjunction with meta-GGA, has been shown to provide a better estimation of the band gap in this compound systems, narrowing the underestimation often seen with standard GGA calculations. unit.noaps.org

Table 1: Comparison of Exchange-Correlation Functionals in this compound Research
Functional TypeSpecific Functional/PotentialKey CharacteristicsApplication in YH₃ Research
GGA PBE unit.nocharlotte.eduConsiders electron density and its gradient. Computationally efficient.Commonly used for structural optimizations and electronic structure calculations. unit.nocharlotte.edu
Meta-GGA TB-mBJ potential unit.noIncorporates kinetic energy density. maplesoft.com Aims to provide more accurate band gap calculations. unit.noaps.orgUsed to refine electronic structure calculations and narrow the underestimation of the band gap. unit.no

Pseudopotential Approximations (e.g., PAW pseudopotentials)

To simplify the complex interactions between core and valence electrons, pseudopotentials are used. The Projector Augmented-Wave (PAW) method is a sophisticated and widely adopted approach in modern electronic structure calculations. unit.nocharlotte.eduresearchgate.net The PAW method accurately describes the all-electron wavefunction while maintaining computational efficiency. acs.org In studies of this compound, PAW pseudopotentials are used to represent the electron configurations of yttrium, hydrogen, and any dopants like oxygen. unit.nocharlotte.edu For instance, specific valence electron configurations such as 4s²4p⁶5s²4d¹ for Y, 1s¹ for H, and 2s²2p⁴ for O have been utilized. unit.no

K-point Sampling Strategies and Convergence Criteria in Electronic Structure Calculations

Accurate electronic structure calculations require careful sampling of the Brillouin zone using a mesh of k-points. The density of this mesh is crucial for achieving convergence.

K-point Sampling: For this compound systems, Γ-point centered meshes are often chosen. unit.no The density of the mesh is adjusted based on the type of calculation. For instance, an 8x8x8 mesh might be used for geometry optimizations, while a denser 16x16x16 mesh is employed for more sensitive electronic structure calculations to ensure accuracy. unit.no In some cases, a 9x9x9 Monkhorst-Pack scheme has also been utilized. diva-portal.org The size of the supercell also influences the required k-point density; larger supercells require fewer k-points for a comparable sampling density. acs.orgru.nl

Convergence Criteria: To ensure the reliability of the calculations, strict convergence criteria are set for both the total energy and the forces on the atoms. A typical convergence criterion for the total energy is on the order of 1 x 10⁻⁸ eV, while the force tolerance is often set to less than 0.002 eV/Å. unit.no These stringent criteria ensure that the calculated atomic positions and electronic structures are well-converged.

Advanced Computational Approaches for Correlated Electron Systems

For materials where electron-electron interactions are particularly strong, standard DFT approaches may not be sufficient. This compound and related compounds can exhibit strong correlation effects, necessitating more advanced computational methods. arxiv.orgresearchgate.net

DFT+U Methodologies for Strong Correlation Effects

The DFT+U method is an extension of DFT that incorporates an on-site Coulomb interaction term (the Hubbard U) to better describe localized electrons, such as the d-orbitals of yttrium. This approach can be crucial for accurately modeling the electronic properties of strongly correlated systems. acs.orgarxiv.org While in some studies of yttrium oxyhydrides, the effect of a reasonable Hubbard U (e.g., 2.8 eV) was found to have only minor effects on certain calculated properties like chemical shifts, in other contexts, it is considered important. acs.orgtudelft.nl For example, in doped rare-earth trihydrides, DFT+U calculations are used to investigate how correlation effects influence the competition between structural distortions and superconductivity. researchgate.netarxiv.org The inclusion of the Hubbard U can impact the electronic structure, potentially inducing Lifshitz transitions and influencing the band gap. arxiv.orgresearchgate.net

Incorporation of Self-Energy Correlation Corrections to Crystal Potentials

To further improve the description of excited-state properties and the electronic band structure, methods that include self-energy corrections are employed. The GW approximation is a sophisticated technique used to calculate the quasiparticle energies and can provide a more accurate band gap compared to standard DFT. researchgate.net Calculations for this compound have shown that including self-energy corrections is important for accurately describing the electronic structure. researchgate.netresearchgate.net For instance, GW calculations have been used to explain the metallic behavior of the high-pressure cubic phase of YH₃. ufba.braip.org These corrections can account for deficiencies in standard DFT calculations, such as the underestimation of the binding energy of hydrogen-induced bands. researchgate.net

Table 2: Advanced Computational Approaches for this compound
MethodDescriptionApplication in YH₃ Research
DFT+U Adds an on-site Coulomb interaction (Hubbard U) to DFT to better describe localized electrons. acs.orgarxiv.orgUsed to study strong correlation effects, particularly in doped systems, and their influence on electronic and structural properties. arxiv.orgresearchgate.netarxiv.org
Self-Energy Corrections (e.g., GW approximation) A many-body perturbation theory approach to calculate quasiparticle energies and more accurate band structures. researchgate.netEmployed to obtain a more precise electronic structure, including the band gap, and to explain the metallic or insulating behavior of different phases of YH₃. researchgate.netufba.braip.org

First-Principles Calculations for Structure and Electronic Properties

First-principles calculations, primarily based on density functional theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound (YH₃). These computational studies have confirmed that the hexagonal HoD₃-type structure (space group Pc1) is energetically more stable than a cubic structure at ambient conditions. aps.orgdntb.gov.ua The positioning of hydrogen atoms within the yttrium metal lattice is a critical determinant of the material's properties. aps.org Specifically, unusual wavelike displacements of hydrogen atoms, identified as Peierls-like distortions, play a major role in stabilizing the hexagonal phase. aps.org

Early calculations using the local density approximation (LDA) suggested that hexagonal YH₃ is a semimetal, with overlapping electron and hole pockets near the Γ point of the Brillouin zone, indicating a potential instability. aps.org However, other first-principles studies have affirmed the semiconducting ground state of YH₃. dntb.gov.ua DFT calculations have been employed to study the evolution of the electronic structure as a function of hydrogen concentration, showing significant changes between the yttrium metal, dihydride (YH₂), and trihydride phases. mpg.de

Under pressure, first-principles calculations predict a structural transformation from the hexagonal to a face-centered cubic (fcc) phase. aip.orgaip.org The calculated transition pressure for this transformation is approximately 20 GPa, which aligns well with experimental findings of 21 GPa. aip.org Furthermore, GW calculations, which go beyond standard DFT, indicate a metallization of the high-pressure cubic phase of YH₃. aip.orgresearchgate.net

The electronic band structure of the cubic phase has been investigated, revealing its metallic nature. researchgate.net Theoretical studies have also explored the impact of oxygen impurities, which are often present in experimental samples. First-principles simulations show that oxygen can stabilize the fcc YH₃ structure at ambient pressure, a phase that is typically only stable at high pressures in its pure form. unit.no These calculations help to understand the role of oxygen in modifying the electronic band gap of yttrium oxyhydride (YHO) films. unit.noresearchoutreach.org

Computational Studies of Phase Stability and Transformations

Computational methods are crucial for understanding the phase stability and transformations in this compound systems under various conditions.

Phonon Analysis and Supercell Distortions for Low-Energy Structures

Phonon analysis is a powerful computational tool used to investigate the dynamical stability of crystal structures. For this compound, calculations of the phonon density of states have been used to demonstrate the dynamical stability of its high-pressure cubic phase. aip.orgaip.org At lower pressures, the hexagonal phase exhibits imaginary frequencies in its phonon spectrum, indicating a structural instability. aip.orgresearchgate.net These instabilities can be resolved by introducing supercell distortions. arxiv.org

By analyzing low-energy supercell distortions through phonon calculations, researchers have been able to identify lower-energy, broken-symmetry structures. arxiv.orgresearchgate.net For instance, in related rare-earth trihydrides like LuH₃, which is often studied alongside YH₃, phonon analysis of a high-symmetry fcc structure reveals imaginary frequencies at the Γ-point, signaling a classical structural instability. arxiv.org Relaxing the structure according to these unstable phonon modes can lead to the discovery of more stable, lower-symmetry configurations. This approach, combining phonon analysis with DFT+U calculations (which add a Hubbard U term to account for strong correlation effects), has been successful in reproducing the experimentally observed band gap in these materials. arxiv.org

The phonon dispersion curves and the partial phonon density of states for yttrium dihydride (YH₂) show that the acoustic phonon frequencies are mainly associated with yttrium atoms, whereas hydrogen atoms are predominantly active in the optical modes. lanl.gov This is a common feature in metal hydrides. lanl.gov

Theoretical Prediction of Crystal Structures (e.g., Oxyhydrides)

Computational techniques are extensively used to predict new, stable crystal structures, particularly for complex systems like yttrium oxyhydrides. By combining group-theory methods, arguments from mixed-anion chemistry, and DFT calculations, researchers can explore potential structural transformations that occur with gradual oxidation of the yttrium-hydride system. semanticscholar.orgresearchgate.net This approach allows for the prediction and characterization of likely stoichiometric versions of yttrium oxyhydrides. semanticscholar.org

For yttrium oxyhydrides, theoretical modeling has been used to screen hundreds of potential compounds with varying chemical compositions and crystal structures to identify those that are likely to be stable and synthesizable. researchoutreach.org This computational pre-screening significantly reduces the experimental effort required. researchoutreach.org For example, oxyhydride compounds like Y₄H₁₀O and different phases of YHO were theoretically predicted before being synthesized. researchoutreach.org

The stability of these predicted structures is often governed by the specific arrangement of oxide and hydride anions around the central yttrium atom. semanticscholar.org First-principles simulations have been used to study the preference of oxygen positions within the fcc unit cell of YH₃, revealing how oxygen incorporation can stabilize this structure under normal pressure. unit.no These theoretical efforts involve projecting the chemical space onto a crystallographic space to create high-symmetry prototype superstructures that serve as templates for simulating atomic arrangements during oxidation. semanticscholar.org This allows for direct manipulation of the O/H stoichiometric ratio to test various lattice configurations. semanticscholar.org The results of these predictions are often summarized in phase diagrams that correlate film composition with material properties. researchgate.net

Modeling of Hydrogen-Metal Bonding and Hydrogen-Hydrogen Interactions

Understanding the nature of chemical bonding in this compound is fundamental to explaining its unique properties. Computational modeling provides deep insights into the interactions between yttrium and hydrogen atoms, as well as between neighboring hydrogen atoms.

The bonding in yttrium hydrides involves a significant charge transfer from the yttrium to the hydrogen atoms. researchgate.netaps.org This is supported by both experimental observations of core level binding energy shifts and theoretical calculations. aps.org In the oxidation of yttrium hydrides, a competition arises between the incorporated oxygen and the host hydrogen for bonding with the yttrium center, driven by yttrium's strong affinity for oxygen and its preference for a +3 oxidation state. amazonaws.com The bond dissociation energy for the Y-O bond is significantly higher than for the Y-H bond (7.4 eV vs. 3.5 eV), indicating a stronger yttrium-oxygen interaction. unit.no

First-principles calculations have been used to model the electronic structure and bonding properties. For instance, in yttrium dihydride (YH₂), analysis of local partial densities of states and electron density plots helps to elucidate the bonding characteristics. researchgate.net In this compound, the interstitial hydrogen atoms, particularly those in octahedral sites near the yttrium planes, are considered crucial for the hydrogen-induced band-gap opening. spring8.or.jp

The interactions between hydrogen atoms are also critical, especially at high pressures where the material becomes highly densified. spring8.or.jp In predicted structures of yttrium hydroxyhydrides, such as Y₂H₃O(OH), strong dihydrogen bonds are found to link hydridic (H⁻) and protonic (H⁺ from OH⁻) hydrogen sites. amazonaws.com DFT modeling has also indicated the possibility of a reaction between hydroxide (B78521) protons and hydride ions to form molecular hydrogen (H⁺ + H⁻ → H₂), which can become trapped in the lattice. acs.org Computational studies on yttrium oxyhydride models use calculated ¹H–¹H dipolar couplings to compare with experimental NMR data, helping to determine the composition and structure. acs.org

Simulation Techniques for Material Interactions and Macroscopic Response (e.g., FEM for Plasmonics)

To understand and predict the behavior of this compound in devices and its interaction with external stimuli, various simulation techniques are employed, extending from the atomic to the macroscopic scale. The Finite Element Method (FEM) is a powerful numerical technique used to solve partial differential equations in complex geometries, making it particularly suitable for simulating the macroscopic response of materials, such as in the field of plasmonics. acs.orgresearchgate.net

In the context of yttrium hydride-based plasmonic devices, FEM simulations are used to model the optical properties and their switching behavior upon hydrogenation and dehydrogenation. acs.orgresearchgate.netacs.org For example, yttrium nanoparticles exhibit localized surface plasmon resonance (LSPR) in their metallic dihydride (YH₂) state. acs.org Upon further hydrogenation to the insulating trihydride (YH₃) state, this plasmon resonance is suppressed. acs.org FEM analysis can simulate this on/off switching of the LSPR, which is crucial for applications in active plasmonic devices like hydrogen sensors and optical switches. acs.orgacs.org

These simulations often involve defining the dielectric functions of the different material phases (Y, YH₂, YH₃) and solving Maxwell's equations for the given nanostructure geometry. uni-heidelberg.de FEM has been used to calculate optical cross-sections, and dispersion curves for plasmonic structures, and to validate experimental results. researchgate.net For instance, simulations can help understand strain-sensitive Raman data by combining micro-Raman spectroscopy with FEM analysis. acs.org Furthermore, analytical diffusion models can be developed alongside FEM to explain the temporal dynamics of hydrogen loading and unloading observed in experiments. researchgate.netacs.org

Beyond plasmonics, simulation techniques like the Monte Carlo method (e.g., using the SRIM code) are used to model the interaction of energetic ions with yttrium oxyhydride materials. acs.org These simulations can predict parameters like electronic and nuclear stopping powers and calculate lattice damage in terms of displacements per atom, which is important for understanding the material's response to irradiation. acs.org

Synthesis Methodologies for Yttrium Trihydride Research

High-Pressure Synthesis Techniques

High-pressure techniques, particularly those utilizing diamond anvil cells (DACs), are at the forefront of synthesizing yttrium hydrides with high hydrogen content. These methods allow researchers to achieve the immense pressures required to stabilize hydrogen-rich phases.

The synthesis of yttrium hydrides in a diamond anvil cell involves compressing a sample between two opposing diamond anvils. A common protocol begins with sputtering an yttrium film, typically 400 to 800 nm thick, onto the culet (the flattened tip) of one of the diamonds under a high vacuum. aps.orgresearchgate.net This yttrium sample is then loaded into the DAC sample chamber along with a pressure-transmitting medium, which also serves as the hydrogen source. The cell is sealed and pressure is applied, which can range from a few gigapascals (GPa) to well over 100 GPa. aps.orgnih.gov For instance, the transformation of a sputtered yttrium sample to YH₃ has been achieved in a DAC over approximately 18 hours at a pressure of 4.5 GPa and room temperature. researchgate.netosti.gov At pressures around 5 GPa, a fully transparent and yellowish YH₃ is synthesized. aps.orgosti.govnsf.gov This phase has been found to be stable at ambient temperature up to pressures of 325 GPa. nih.gov

To overcome the activation barriers for chemical reactions at high pressures, laser heating (LH) is frequently employed. nih.govaip.org In this technique, a high-power laser is focused on the sample within the DAC to create localized high-temperature conditions. For the synthesis of yttrium superhydrides from YH₃ and a hydrogen source, pressures exceeding 130 GPa are applied, followed by direct heating with a pulsed fiber laser (e.g., at a wavelength of 1064 nm). aps.orgosti.govnsf.gov The temperatures reached during this process can be substantial, with estimates often exceeding 1500 K and reaching as high as 3000 K. osti.govnsf.govresearchgate.netuni-bayreuth.deaps.orgresearchgate.net This combination of extreme pressure and temperature facilitates the dissociation of the hydrogen source and the diffusion of hydrogen atoms into the yttrium, leading to the formation of higher-order hydrides. aps.orgosti.govnsf.gov

Laser Heating Parameters for Yttrium Hydride Synthesis

ParameterValueReference
Initial MaterialFilm-coated YHₓ (x≥3) and H₂ osti.gov
Pressure> 130 GPa aps.orgosti.gov
Laser TypeV-GEN Yb Pulsed Fiber Laser osti.gov
Wavelength1064 nm aps.orgosti.gov
Estimated Temperature>1800 K osti.govnsf.gov

While pure molecular hydrogen is a common hydrogen source, hydrogen-rich chemical precursors like ammonia (B1221849) borane (B79455) (NH₃BH₃) and paraffin (B1166041) oil (CₙH₂ₙ₊₂) are effective alternatives for DAC synthesis experiments. nih.govuni-bayreuth.deresearchgate.net These precursors are loaded into the DAC with the yttrium sample and, upon laser heating, decompose to release hydrogen. nih.govuni-bayreuth.deaps.orgresearchgate.net This method has been successfully used to synthesize various yttrium hydrides, including YH₃, at pressures ranging from 38 GPa to 171 GPa. nih.govaps.org However, a significant consideration when using these precursors is the potential for contamination. osti.govnsf.gov The presence of carbon, boron, and nitrogen can lead to the formation of unintended byproducts, such as yttrium carbides (e.g., YC₂), which can complicate the analysis and interpretation of the experimental results. nih.govuni-bayreuth.de Despite this, starting with YH₃ is considered advantageous over direct elemental combination as it provides a higher initial hydrogen content and can avoid the use of chemical precursors that might contaminate the pure binary system. osti.govnsf.gov

Yttrium Hydride Synthesis with Precursors

PrecursorPressure Range (GPa)Key FindingsReference
Ammonia Borane (NH₃BH₃)38 - 120Effective hydrogen source; synthesis of various YHₓ phases including hP3-YHₓ (x=2.4) and YH₃. nih.govaps.org
Paraffin Oil (CₙH₂ₙ₊₂)51 - 171Synthesis of multiple yttrium hydrides (YH₃ to YH₆.₂₅); formation of yttrium carbide (YC₂) byproduct observed. nih.govuni-bayreuth.deaps.org

To facilitate the hydrogenation process, a catalytic approach is often employed. This involves coating the sputtered yttrium film with a thin layer of palladium (Pd), typically around 10 ± 5 nm thick. researchgate.netosti.gov Palladium is a well-known hydrogenation catalyst that serves a dual purpose. osti.govresearchgate.net Firstly, it acts as a protective layer, preventing the highly reactive yttrium from oxidizing. osti.govresearchgate.netaps.org Secondly, it promotes the uptake of hydrogen by efficiently dissociating molecular hydrogen (H₂) into atomic hydrogen, which can then more easily diffuse into the yttrium lattice. osti.govresearchgate.net This catalytic effect has been shown to enable the full transformation of yttrium to YH₃ at 4.5 GPa and room temperature. researchgate.netosti.gov At higher pressures (above 100 GPa) and with laser heating, the palladium film is believed to catalyze the formation of superhydrides by removing the barriers associated with dissociating H₂ and driving the transport of hydrogen to the yttrium. osti.govnsf.gov Experiments comparing yttrium samples with and without the palladium coating confirmed the efficacy of this method, as the yttrium-only samples showed incomplete synthesis. osti.govnsf.gov

Gas-Phase Hydrogenation Procedures

Gas-phase hydrogenation represents a more conventional approach to producing bulk quantities of metal hydrides under more moderate conditions compared to DAC techniques.

Sievert-type apparatuses are commonly used for gas-phase hydrogenation. chinesechemsoc.orgepj-conferences.org In this method, yttrium metal granules are placed in a reactor chamber, which is then evacuated and heated. chinesechemsoc.org Hydrogen gas is introduced at a controlled pressure and temperature, and the amount of hydrogen absorbed by the sample is measured by monitoring the pressure change in the calibrated reactor volume. chinesechemsoc.orgepj-conferences.org For example, yttrium trihydride with a composition of approximately YH₂.₇₅ has been prepared by hydrogenating yttrium metal at a temperature of 623 K and a hydrogen pressure of 4 MPa for 6 hours. chinesechemsoc.org The resulting bulk material can then be pulverized, for instance by ball milling, for further use. chinesechemsoc.org This method allows for the synthesis of nonstoichiometric YH₃₋ₓ powders with a hexagonal structure typical of YH₃. chinesechemsoc.org

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Control of Hydrogen Content and Stoichiometry (YH₃₋δ)

The precise control over the hydrogen content and stoichiometry in yttrium hydride, represented as YH₃₋δ where δ signifies the degree of non-stoichiometry, is fundamental to tailoring its material properties. This control is primarily achieved by manipulating the thermodynamic conditions of the synthesis environment, specifically the temperature and the partial pressure of hydrogen gas. inl.govornl.gov The relationship between these parameters and the resulting hydrogen-to-yttrium (H/Y) atomic ratio is quantitatively described by Pressure-Composition-Isotherm (PCI) or Pressure-Composition-Temperature (PCT) diagrams. inl.govornl.govchinesechemsoc.orgresearchgate.net These diagrams are essential for predicting and establishing the equilibrium conditions required to form a specific hydride phase. inl.gov

The synthesis is typically conducted in specialized systems, such as a Sievert-type apparatus or fully programmable metal hydriding furnaces, which allow for meticulous and continuous regulation of temperature and hydrogen partial pressure. chinesechemsoc.orgornl.govornl.gov In a common procedure, high-purity metallic yttrium is exposed to hydrogen gas at elevated temperatures. ornl.govresearchgate.net The system's temperature and pressure are carefully adjusted and maintained to reach the desired point on the Y-H phase diagram. ornl.govosti.gov For instance, yttrium generally forms the dihydride phase (YH₂) when heated to around 400°C in approximately 1 bar of hydrogen. utwente.nl To achieve the trihydride phase (YH₃), the temperature is subsequently lowered to about 200°C while maintaining a similar hydrogen pressure. utwente.nl

The non-stoichiometric trihydride, YH₃₋δ, can be intentionally synthesized. Research has shown that a composition of YH₂.₇₅ can be prepared by hydrogenating yttrium metal granules at 623 K (350°C) under a hydrogen pressure of 4 MPa for several hours. chinesechemsoc.org The hydrogen occupancy in the yttrium lattice is directly determined by the hydrogen partial pressure. chinesechemsoc.org This tunability of hydrogen vacancies and lattice hydrogen allows for the control of the material's chemical potential. chinesechemsoc.org The final stoichiometry of the synthesized hydride is commonly verified by gravimetric analysis, measuring the weight gain of the yttrium sample before and after the hydriding process to determine the amount of absorbed hydrogen. ornl.govornl.gov

The following table summarizes various experimental conditions used to synthesize different phases of yttrium hydride, illustrating the direct relationship between process parameters and stoichiometry.

Synthesis MethodTemperatureHydrogen PressureResulting Phase / Stoichiometry (H/Y)
Gas Phase Hydrogenation623 K (350 °C)4 MPaYH₂.₇₅
Gas Phase Hydrogenation~200 °C~1 bar (0.1 MPa)YH₃
Gas Phase Hydrogenation~400 °C~1 bar (0.1 MPa)YH₂
Diamond Anvil CellRoom Temperature~4.5 GPaYH₃

This interactive table is based on data from scientific reports. chinesechemsoc.orgutwente.nlarxiv.org

Furthermore, studies using high-pressure environments like diamond anvil cells have demonstrated that yttrium films can be fully transformed into YH₃ at room temperature by applying pressures around 4.5 GPa. arxiv.org The stability of the resulting hydride phase, particularly in thin-film applications, can also be influenced by the choice of a protective capping layer, which can affect the conditions needed for hydrogenation. utwente.nl

Structural Analysis and Phase Transformations of Yttrium Trihydride

Crystalline Structures and Polymorphism of Yttrium Trihydride

This compound exhibits polymorphism, meaning it can exist in different crystal structures depending on the ambient conditions. The two primary phases are the hexagonal close-packed (hcp) structure at ambient pressure and the face-centered cubic (fcc) structure at high pressures.

Under normal atmospheric pressure, this compound adopts a hexagonal close-packed (hcp) crystal structure, specifically the HoH₃-type structure. nii.ac.jpdntb.gov.ua This phase is characterized by a P6₃/mmc space group. materialsproject.orgissp.ac.ru In this arrangement, the yttrium atoms form a hexagonal lattice, and the hydrogen atoms occupy the interstitial sites. spring8.or.jp Two hydrogen atoms are situated in tetrahedral sites, while the third is near the yttrium metal plane in an octahedral site. spring8.or.jp The lattice parameters for this hcp phase have been reported as a = 3.6712 Å and c = 6.6068 Å, with a c/a ratio of approximately 1.7996. issp.ac.ru This structure is associated with insulating electronic properties. airapt.orgnih.gov

Upon the application of high pressure, this compound undergoes a structural transformation to a face-centered cubic (fcc) phase. airapt.orgresearchgate.net This high-pressure phase has a BiF₃-type structure with an Fm-3m space group, where hydrogen atoms occupy both octahedral and tetrahedral interstices. nii.ac.jpresearchgate.net The transition to this metallic fcc phase is sluggish and occurs over a broad pressure range. spring8.or.jpresearchgate.net This fcc structure can be retained at ambient conditions through a rapid quenching process after high-pressure, high-temperature synthesis. nii.ac.jp

The transition from the hcp to the fcc phase is not direct but proceeds through a series of intermediate structures. nii.ac.jpspring8.or.jp These are characterized by long-period stacking arrangements of the yttrium metal layers, known as polytypes. aps.orgjaea.go.jp These intermediate phases feature a periodic arrangement of hexagonal-type (h) and cubic-type (k) stacking layers. spring8.or.jp For example, at 14.0 GPa, a structure with 4 h-layers and 5 k-layers has been observed, while at 17.9 GPa, the structure changes to one with 2 h-layers and 7 k-layers. spring8.or.jp The proportion of cubic-type stacking increases with pressure, leading to the eventual formation of the full fcc structure. spring8.or.jpjaea.go.jp

Pressure-Induced Structural Transitions

The transformation between the hcp and fcc structures in this compound is a complex process driven by pressure and influenced by interactions within the crystal lattice.

The pressure-induced hcp-fcc transition in this compound is a reversible process that occurs over a wide pressure range. nii.ac.jpresearchgate.net The transition generally starts at around 10-12 GPa and is completed at approximately 20-23 GPa. nii.ac.jpspring8.or.jpresearchgate.net The transformation is sluggish and involves a wide intermediate region where both hexagonal and cubic stacking sequences coexist in the form of long-period polytypes. spring8.or.jpresearchgate.net The diffraction patterns in this intermediate state are complex and cannot be explained by a simple coexistence of the two distinct phases. spring8.or.jp The transition is reversible, with the fcc structure reverting to the hcp phase upon depressurization, although with some hysteresis. nii.ac.jpspring8.or.jp

The gradual nature of the hcp-fcc transition is thought to be governed by the interactions between hydrogen atoms and between hydrogen and yttrium atoms. spring8.or.jpaps.orgjaea.go.jp As pressure increases, the lattice contracts, leading to increased repulsive interactions between the hydrogen atoms (H-H interactions). airapt.orgnih.gov These repulsive forces, along with changes in the hydrogen-metal (H-M) bonding, are believed to be the dominant factors driving the gradual conversion of the metal lattice from a hexagonal to a cubic arrangement via the formation of long-period polytypic structures. spring8.or.jpaps.orgjaea.go.jp The rearrangement of hydrogen atoms within the interstitial sites is a key aspect of this structural transformation. airapt.org

Stabilization of High-Pressure Phases at Ambient Conditions

This compound (YH₃) typically exhibits a hexagonal crystal structure at ambient pressure, which transforms into a face-centered cubic (FCC) structure at high pressures of around 8 GPa. researchgate.netacs.orgresearchgate.net This high-pressure FCC phase is generally not stable and reverts to the hexagonal structure when the pressure is released. acs.org However, several methods have been developed to stabilize this FCC phase at ambient conditions.

Mechanical milling has been demonstrated as a successful technique to stabilize the high-pressure FCC phase of YH₃ at ambient pressure. nii.ac.jposti.gov This process introduces a significant number of grain boundaries and lattice defects into the material. nii.ac.jp The increased interfacial energy resulting from these defects acts to pin the FCC metal-stacking order, preventing its transformation back to the hexagonal close-packed (HCP) structure. nii.ac.jp Studies have shown that ball-milled FCC-YH₃ possesses a very small crystallite size, which is a key factor in retaining the high-pressure phase under normal conditions. nii.ac.jpcsir.co.zaosti.gov

High-pressure in situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) have been used to investigate the formation of well-crystallized FCC-YH₃. nii.ac.jp It was found that sintering at 1373 K and 6 GPa, followed by rapid quenching, can produce FCC-YH₃ with high crystallinity. nii.ac.jp However, TEM observations revealed that the particle surfaces were significantly disordered, and these surface defects are crucial for maintaining the FCC phase at ambient pressure. nii.ac.jp Slower cooling rates resulted in an increase in the amount of the HCP-YH₃ phase, indicating that insufficient surface defects allow for the reversible transformation back to the more stable ambient pressure phase. nii.ac.jp

Doping yttrium hydride with other elements is another effective strategy for stabilizing the FCC phase at ambient pressure.

Zirconium Doping: The substitution of yttrium with zirconium has been shown to stabilize the FCC-YH₃ structure over a wide compositional range. researchgate.net This zirconium-hydride-stabilized YH₃ (ZSY) can be synthesized through ball milling. researchgate.net The addition of small amounts of zirconium to yttrium leads to a compression of the yttrium lattice, a state that is maintained during hydrogenation and dehydrogenation cycles. d-nb.info This lattice compression significantly alters the thermodynamics of the system, increasing the equilibrium hydrogen pressure for the YH₂ ↔ YH₃ transition by up to five orders of magnitude at room temperature with just 13 at. % Zr. d-nb.info The solid solubility of yttrium and zirconium in the ZSY structure is confirmed by the changes in lattice constants with varying zirconium content. researchgate.net The introduction of yttrium into the zirconium hydride matrix, facilitated by the presence of hydrogen, leads to the formation of more grain boundaries, which act as trapping sites. ustc.edu.cn

Alkaline/Alkaline Earth Metal Doping: The FCC high-pressure phase of heavy rare-earth trihydrides, including YH₃, can be stabilized at ambient pressure by substituting the rare-earth element with alkali or alkaline-earth metals such as lithium (Li), potassium (K), or magnesium (Mg). acs.org The stabilization mechanism is attributed to the ionic radius ratio between the cation and anion (rcat/rani). acs.org For YH₃, the FCC phase becomes stable when this ratio exceeds approximately 0.856, which can be achieved, for instance, with 10 mol % Li substitution. acs.org Theoretical studies also suggest that hole-doping with elements like calcium (Ca) or strontium (Sr) can enhance the stability of the cubic phase and improve electron-phonon coupling properties. researchgate.netpnas.org

Table 1: Effects of Dopants on FCC-YH₃ Stabilization
DopantMethod of IntroductionObserved Effects on Structure and PropertiesStabilization Mechanism
Zirconium (Zr)Ball milling, Co-sputteringLattice compression, increased H₂ equilibrium pressure, formation of more grain boundaries. researchgate.netd-nb.infoustc.edu.cnLattice strain and increased defect density. researchgate.netd-nb.info
Lithium (Li)SubstitutionStabilizes FCC phase at ~10 mol % substitution. acs.orgIncreases cation/anion ionic radius ratio. acs.org
Potassium (K)SubstitutionStabilizes FCC phase. acs.orgIncreases cation/anion ionic radius ratio. acs.org
Magnesium (Mg)SubstitutionStabilizes FCC phase. acs.orgIncreases cation/anion ionic radius ratio. acs.org
Calcium (Ca)Co-sputtering, Theoretical DopingForms stable single-phase thin films up to 36 at. % Ca. acs.org Theoretical studies predict decreased pressure for cubic phase stabilization. pnas.orgAliovalent doping, potential reduction in electronic energy saved by distortions. pnas.orgacs.org

Hydrogen Absorption and Desorption Induced Structural Changes in Thin Films

The process of hydrogen absorption and desorption in yttrium thin films induces significant structural transformations, which are pivotal for their application in technologies like smart windows and hydrogen sensors. wikipedia.org The absorption of hydrogen into a metallic yttrium (α-phase, hcp structure) film first leads to the formation of the metallic dihydride (YH₂, β-phase), which typically possesses a face-centered cubic (fcc) crystal structure. core.ac.ukresearchgate.net Further hydrogenation results in the formation of the insulating this compound (YH₃, γ-phase). core.ac.uk

A notable characteristic of this transformation is the metal-insulator transition that occurs when YH₂ converts to YH₃, leading to a change in the optical properties of the film from metallic and opaque to transparent and semiconducting. wikipedia.orgaip.org This transition is the basis for the gasochromic and electrochromic applications of yttrium hydride thin films. wikipedia.org

Interestingly, while bulk YH₃ typically exhibits a hexagonal close-packed (hcp) structure, thin films of transparent yttrium hydride prepared by methods such as reactive magnetron sputtering have been observed to possess an fcc lattice instead. core.ac.ukarxiv.org This structural difference in thin films can be influenced by factors like the presence of impurities, such as oxygen, which can stabilize the fcc structure. arxiv.orgunit.no The lattice parameters for transparent and black yttrium hydride films formed through reactive sputtering have been reported as 5.35 Å and 5.26 Å, respectively, both in an fcc lattice. arxiv.org This indicates that significant optical property changes can occur with only minor structural changes. arxiv.org

The stability of the YH₃ phase in thin films is a critical factor and has been found to be dependent on the capping layer material. utwente.nl For instance, a palladium cap layer not only facilitates the dissociation of hydrogen molecules, allowing for hydrogenation at lower temperatures and pressures, but also protects the yttrium film from oxidation. utwente.nldoi.org The desorption of hydrogen from the capping layer surface can influence the YH₃ to YH₂ transition temperature, suggesting that the surface-adsorbed hydrogen plays a role in preventing hydrogen from diffusing out of the thin film. utwente.nl

Furthermore, the thermodynamics of hydrogen absorption and desorption can be tuned. The addition of small amounts of zirconium to yttrium thin films has been shown to significantly increase the equilibrium hydrogen pressure required for the formation of YH₃. nih.gov This destabilization is attributed to the lattice strain induced by ZrHₓ nanoclusters within the YHₓ matrix. nih.gov This allows for precise control over the hydrogen absorption and desorption pressures, which is crucial for applications like hydrogen sensors. nih.gov

Microstructural Characterization and Crystallinity Studies

The microstructure and crystallinity of yttrium hydride are highly dependent on the fabrication method and subsequent processing. For bulk yttrium hydride, fabrication often involves the direct reaction of high-purity yttrium metal with hydrogen gas at elevated temperatures. osti.gov The resulting microstructure can be influenced by factors such as the H/Y atomic ratio. osti.gov X-ray diffraction (XRD) analysis of bulk samples has confirmed the presence of α-yttrium (hcp) and δ-YH₂ (fcc) phases. osti.gov The formation of the hydride from the metal is accompanied by a significant volume expansion of approximately 4.5% to 5.0%. osti.gov

In thin films, the microstructure is also heavily influenced by the deposition technique. Films prepared by reactive magnetron sputtering can exhibit different phases and crystallinities depending on the partial pressure of hydrogen during deposition. core.ac.uk At low hydrogen pressures, the films are metallic, while at higher pressures, they can be black or transparent, corresponding to different hydride phases. core.ac.uk Electron diffraction studies on very thin yttrium films (around 300 Å) have shown a predominantly fcc structure, attributed to the formation of yttrium dihydride. researchgate.net As the film thickness increases (to around 600 Å), the structure becomes mainly hcp, characteristic of α-yttrium. researchgate.net

The grain structure of yttrium hydride is another important microstructural feature. Studies on bulk YHₓ have indicated that the grain structure is highly dependent on the fabrication process. iaea.org For thin films, hydrogenation can lead to changes in the crystallite size. utwente.nl For example, the hydrogenation of a yttrium film has been observed to more than double the crystallite size, an effect attributed to the ordering of crystallites upon hydrogen incorporation, which is significantly larger than the lattice expansion alone. utwente.nl

The presence of other elements can also affect the microstructure. For instance, the addition of titanium to yttrium films results in nanometric crystallite sizes (18–35 nm), leading to a high density of grain boundaries. researchgate.net This can be advantageous for applications requiring low-temperature activation. researchgate.net

Microstructural defects, such as dislocation loops and cavities, have been observed in yttrium hydride, particularly after irradiation. ornl.govosti.gov The distribution of these defects is influenced by factors like irradiation temperature and ion energy. ornl.govosti.gov These defects can act as traps for hydrogen atoms and create pathways for hydrogen release, impacting the material's stability and performance in nuclear applications. ornl.govosti.gov

Interactive Data Table: Structural Properties of Yttrium Hydride Phases

PhaseCommon NameCrystal SystemTypical Lattice Parameter (a)Key Characteristics
α-phaseYttrium MetalHexagonal Close-Packed (hcp)VariesMetallic solid solution. core.ac.uk
β-phaseYttrium Dihydride (YH₂)Face-Centered Cubic (fcc)~5.20 ÅMetallic. core.ac.uk
γ-phaseThis compound (YH₃)Hexagonal Close-Packed (hcp) (bulk), Face-Centered Cubic (fcc) (thin film)~5.35 Å (fcc thin film)Semiconducting, transparent. wikipedia.orgcore.ac.ukarxiv.org

Thermodynamic Stability and Hydrogen Interaction Mechanisms

Pressure-Composition-Temperature (PCT) Relationships in Yttrium Hydride Systems

The thermodynamic properties of the yttrium-hydrogen system are often described by Pressure-Composition-Temperature (PCT) curves, which illustrate the relationship between the hydrogen equilibrium pressure and the hydrogen-to-metal atomic ratio (H/Y) at a constant temperature. ornl.govnist.gov These curves are crucial for understanding the phase evolution during the hydrogenation process. ornl.gov

The formation of yttrium hydrides from gaseous hydrogen is an exothermic process. aip.org The PCT isotherms for the Y-H system typically show distinct regions. Initially, at low hydrogen concentrations, hydrogen dissolves into the yttrium metal, forming a solid solution (α-phase). ornl.govnist.gov As the hydrogen concentration increases, the equilibrium hydrogen pressure rises until it reaches a plateau. This plateau signifies a two-phase region where the hydrogen-saturated α-Y phase coexists with the face-centered cubic (FCC) yttrium dihydride (YH₂) phase. ornl.gov Once all the metal has been converted to the dihydride, a further increase in hydrogen pressure leads to the formation of the hexagonal yttrium trihydride (YH₃) phase. aip.orgresearchgate.net

It is important to note that significant discrepancies can be found in the literature regarding the PCT data for the yttrium-hydrogen system, particularly at higher hydrogen stoichiometries and temperatures. osti.gov These variations are often attributed to the influence of even small amounts of impurities in the yttrium metal or the hydrogen gas, which can significantly affect the thermodynamic properties. osti.gov

Enthalpy and Entropy Considerations for Hydride Formation and Dissociation

The formation and dissociation of this compound are governed by changes in enthalpy (ΔH) and entropy (ΔS). These thermodynamic quantities determine the equilibrium conditions for the hydrogenation and dehydrogenation reactions. The Van't Hoff equation relates the equilibrium pressure (Peq) to these parameters and the temperature (T):

ln(Peq) = (ΔH / RT) - (ΔS / R)

where R is the gas constant. A plot of ln(Peq) versus 1/T, known as a Van't Hoff plot, yields a straight line from which the enthalpy and entropy of formation can be determined. nist.gov

The formation of yttrium hydrides is an exothermic reaction, meaning ΔH is negative, and heat is released during the process. ornl.gov The entropy change (ΔS) for the absorption of gaseous hydrogen is also negative, as the hydrogen atoms become more ordered within the metal lattice compared to their gaseous state. These thermodynamic parameters are crucial for applications such as hydrogen storage, as the enthalpy of formation dictates the heat management required for the system. nist.gov

Hydrogen Diffusion Mechanisms within this compound

The movement of hydrogen atoms within the this compound lattice is a critical factor influencing the kinetics of hydrogenation and dehydrogenation. The mechanism of hydrogen diffusion in yttrium hydrides is dependent on both the hydrogen concentration and the temperature. inl.gov

In the hexagonal close-packed (hcp) structure of this compound, hydrogen atoms can occupy different interstitial sites. aip.org Nuclear Magnetic Resonance (NMR) studies have been employed to investigate the diffusion parameters. aip.org These studies suggest that multiple diffusion processes can occur, arising from the various possible paths between the different atomic sites within the crystal lattice. aip.org

Surface Adsorption and Desorption Effects on Thin Film Stability

In thin-film configurations, the stability of this compound is not solely determined by bulk thermodynamic properties but is also significantly influenced by surface phenomena. utwente.nl The adsorption and desorption of hydrogen on the surface of the film, or its capping layer, play a crucial role. utwente.nlrsc.org

Research indicates that the stability of a YH₃ thin film can be enhanced by the presence of hydrogen adsorbed on the surface of its protective capping layer. utwente.nl This surface-adsorbed hydrogen can act as a barrier, preventing hydrogen from diffusing out of the yttrium hydride film. utwente.nl This blockage of outward diffusion effectively stabilizes the YH₃ phase, even at temperatures where it would normally dissociate. utwente.nl The dissociation of YH₃ in such capped films is then observed to occur at temperatures corresponding to the desorption temperature of hydrogen from the capping layer's surface. utwente.nl

The kinetics of hydrogen absorption can also be affected by the condition of the surface. For instance, reaction resistance at the yttrium surface can decrease the rate of hydrogen absorption at lower temperatures. researchgate.net

Influence of Capping Layers on this compound Stability in Thin Films

To prevent oxidation and to facilitate hydrogen uptake, yttrium thin films are typically coated with a capping layer. utwente.nl The material chosen for this capping layer has a profound impact on the stability of the this compound phase. utwente.nl

Palladium (Pd) is a commonly used capping material because it effectively dissociates molecular hydrogen (H₂) into atomic hydrogen, which can then be absorbed by the yttrium film at lower temperatures and pressures. utwente.nl However, YH₃ films capped with palladium are often reversible at room temperature, meaning the YH₃ phase dissociates back to YH₂ once the external hydrogen supply is removed. utwente.nl

Other capping materials can lead to different stability characteristics. For example, studies have shown that YH₃ in ruthenium (Ru) capped samples dissociates at 423 K, while for tantalum (Ta) capped samples, the dissociation temperature is significantly higher. utwente.nl In contrast, for silver (Ag) and palladium (Pd) capped samples, YH₃ was found to be unstable at room temperature. utwente.nl This demonstrates that the choice of capping layer directly influences the thermal stability of the YH₃ thin film, likely due to the differing hydrogen desorption temperatures from the surfaces of these various metals. utwente.nl

Mechanisms of Hydrogen-Induced Volume Changes and Lattice Expansion

The incorporation of hydrogen into the yttrium lattice to form this compound is accompanied by a significant expansion of the crystal lattice. inl.gov When α-yttrium metal absorbs hydrogen to form the hydride, a volume expansion of approximately 4.5% to 5.0% occurs. ornl.govosti.gov This volume increase is a characteristic feature of metal hydride formation. inl.gov

The crystal structure of yttrium undergoes a transformation during hydrogenation. The metallic α-phase has a hexagonal close-packed (hcp) structure. ornl.gov The dihydride (YH₂) phase typically adopts a face-centered cubic (fcc) structure. ornl.gov As the hydrogen concentration approaches the trihydride (YH₃), the structure changes to a hexagonal (hcp) lattice. aip.orgresearchgate.net

This hydrogen-induced volume expansion can be substantial. For instance, the hydrogenation of pure metallic yttrium to the semiconducting γ-phase (YH₃) can result in a 19.5% volume increase. core.ac.uk This expansion can induce significant stress and strain within the material, which can be a challenge for practical applications, potentially leading to cracking in bulk materials. osti.gov In thin films, while powderization is avoided, these stresses are still present and can influence the material's properties. utwente.nl At very high pressures, this compound exhibits an anomalously large hydrogen-induced volume expansion compared to other yttrium hydrides. scispace.com

Advanced Functional Properties and Emerging Research Avenues

Superconductivity in Yttrium-Hydrogen Systems under High Pressure

The exploration of yttrium-hydrogen systems under extreme pressures has unveiled a remarkable landscape of high-temperature superconductivity, positioning these materials at the forefront of condensed matter physics research. Following the groundbreaking discovery of superconductivity near 200 K in hydrogen sulfide (H₃S), attention turned to hydrogen-rich compounds, with yttrium hydrides emerging as particularly promising candidates. researchgate.netosti.gov Theoretical predictions pointed towards exceptionally high transition temperatures (Tc) in various yttrium-hydrogen stoichiometries, stimulating intensive experimental efforts to synthesize and characterize these novel materials in diamond anvil cells. researchgate.netnih.gov

Intensive research has led to the successful synthesis and characterization of several superconducting yttrium hydride phases at high pressures. repec.org Among the most significant are yttrium hexahydride (YH₆) and yttrium nonahydride (YH₉). researchgate.netosti.gov

Experiments have demonstrated that YH₆, with an Im-3m crystal structure, exhibits superconductivity at a critical temperature of approximately 220-224 K at pressures around 166-183 GPa. researchgate.netaps.org Even higher transition temperatures have been observed in the YH₉ phase, which possesses a P6₃/mmc hexagonal crystal structure. researchgate.netscispace.com This phase has shown superconductivity up to 243 K at 201 GPa. researchgate.netosti.gov Another study reported a Tc as high as 262 K at 182 GPa for an yttrium superhydride phase believed to be YH₉. aps.orgosti.gov

These superconducting phases are typically synthesized by subjecting yttrium or yttrium trihydride (YH₃) to high pressures in a hydrogen-rich environment and using laser heating to promote the reaction. researchgate.netarxiv.org The characterization involves electrical resistance measurements, which show a sharp drop to zero at the critical temperature, and X-ray diffraction to identify the crystal structure of the synthesized phases. researchgate.netiphy.ac.cn While the theoretically predicted YH₁₀, a potential room-temperature superconductor, has not been experimentally observed, YH₉ has been identified as the most hydrogen-rich yttrium hydride synthesized to date. researchgate.netosti.govarxiv.org

CompoundCrystal StructurePressure (GPa)Max. Critical Temperature (Tc) (K)Reference
YH₄I4/mmm16782 arxiv.orgiphy.ac.cn
YH₆Im-3m166-183~224 researchgate.netaps.org
YH₉P6₃/mmc201243 researchgate.netarxiv.org
YH₉-182262 aps.orgosti.gov
YH₉-300230 arxiv.orgiphy.ac.cn

The high critical temperatures observed in yttrium superhydrides like YH₆ and YH₉ are intrinsically linked to their unique crystal structures. arxiv.org These compounds form sodalite-like clathrate structures, where the yttrium atom is encased in a cage formed by hydrogen atoms. arxiv.orgiphy.ac.cnconsensus.app This "hydrogen cage" framework is a key feature responsible for the remarkable superconducting properties. arxiv.orgacs.org

In the Im-3m YH₆ phase, the yttrium atom is at the center of a body-centered cubic (bcc) lattice of hydrogen cages. scispace.comresearchgate.net Similarly, the P6₃/mmc structure of YH₉ features a hexagonal arrangement of these hydrogen clathrates. researchgate.netaps.org Theoretical calculations and experimental evidence suggest that the high Tc in these materials arises from the significant contribution of the hydrogen-derived electronic density of states at the Fermi level. arxiv.orgiphy.ac.cn The dense, hydrogen-rich network creates a unique electronic environment conducive to the formation of Cooper pairs and, consequently, high-temperature superconductivity. nih.gov The specific geometry of these hydrogen cages plays a crucial role in the electron-phonon coupling, which is the underlying mechanism for superconductivity in these conventional superconductors. arxiv.org

To confirm the mechanism of superconductivity in yttrium superhydrides, researchers have conducted isotope effect studies by replacing hydrogen (H) with its heavier isotope, deuterium (D). In conventional phonon-mediated superconductors, as described by the Bardeen-Cooper-Schrieffer (BCS) theory, the critical temperature is expected to be inversely proportional to the square root of the isotopic mass (Tc ∝ m⁻⁰.⁵). aps.orgosti.gov

Experiments on yttrium superdeuterides have shown a noticeable decrease in Tc compared to their hydride counterparts, which is a strong indicator of phonon-assisted superconductivity. aps.orgosti.gov For instance, in one study at 177 GPa, the yttrium superhydride sample exhibited a Tc of 256 K, whereas the corresponding deuterated sample had a significantly lower Tc of 183 K. aps.orgosti.govresearchgate.net

From these measurements, an isotope coefficient (α) can be calculated. The experimental values obtained for yttrium superhydrides are approximately 0.46 to 0.48. aps.orgosti.govresearchgate.net This is in excellent agreement with the theoretical BCS value of α ≈ 0.5, providing compelling evidence that the superconductivity in these high-pressure hydrides is mediated by phonons. aps.orgosti.govnsf.gov

CompoundPressure (GPa)Critical Temperature (Tc) (K)Calculated Isotope Coefficient (α)Reference
Yttrium Superhydride1772560.48 aps.orgosti.gov
Yttrium Superdeuteride177183

The superconductivity in yttrium hydrides is understood to be a result of the strong coupling between electrons and lattice vibrations, or phonons. researchgate.netnsf.govaps.org This electron-phonon coupling (EPC) is the "glue" that binds electrons together into Cooper pairs, which can then move through the material without resistance. nsf.govsemanticscholar.org

Several factors contribute to the strong EPC in these materials. The light mass of hydrogen atoms leads to very high-frequency phonon modes. nsf.gov According to BCS theory, a high phonon frequency is beneficial for achieving a high Tc. Furthermore, the unique clathrate structures result in a high density of electronic states at the Fermi level, providing a large number of electrons available to participate in the superconducting pairing. nih.goviphy.ac.cn The interaction is particularly strong with specific vibrational modes of the hydrogen lattice. semanticscholar.orgaps.org The strong EPC in yttrium under pressure, particularly the coupling to transverse phonon branches, has been identified through linear response calculations. semanticscholar.orgaps.org This robust phonon-mediated mechanism firmly places yttrium superhydrides in the category of conventional superconductors, albeit with extraordinarily high transition temperatures. osti.govnsf.gov

Photochromic Behavior and Optoelectronic Functionality

Beyond high-pressure superconductivity, yttrium hydride-based materials exhibit other fascinating functional properties under ambient conditions, notably in the form of yttrium oxyhydrides (YHO). These materials display a reversible change in their optical properties upon exposure to light, a phenomenon known as photochromism. aps.orgmdpi.com

Yttrium oxyhydride (YHO) thin films, which are typically transparent insulators, exhibit a remarkable photochromic effect. aps.orgarxiv.org When illuminated with light of sufficient energy, such as ultraviolet light, they darken and become opaque. aps.orgacs.org This process is reversible, and the material returns to its transparent state when the light source is removed, although the rate of this bleaching can be influenced by the surrounding atmosphere. aps.org

This optical switching is associated with structural changes. Upon illumination, the YHO lattice contracts. aps.org The underlying mechanism of this photochromism is a subject of ongoing research, but it is understood to be deeply connected to the interplay of oxygen and hydrogen within the crystal lattice. acs.orgosti.gov One proposed model suggests that the photochromic behavior is initiated by the photoexcitation of an Hₒ⁺ defect (a hydrogen anion on an oxygen site). acs.orgosti.gov This leads to a reaction that creates an oxygen vacancy (Vₒ⁰) and a hydrogen interstitial (Hᵢ⁻). acs.orgosti.gov The resulting oxygen vacancy introduces a defect state that leads to optical absorption in the visible spectrum, causing the material to darken. acs.orgosti.gov The mobility of hydrogen ions is believed to play a crucial role in the persistence and reversibility of this effect. arxiv.org The ability to tune the optical band gap and induce a reversible metal-insulator transition makes YHO a promising material for applications such as smart windows and other optoelectronic devices. mdpi.com

Mechanisms of Optical Transmission Modulation under Illumination

The modulation of optical transmission in yttrium hydride films, particularly the transition between transparent and opaque states, is a subject of significant research. This phenomenon is primarily linked to changes in the material's electronic structure upon illumination. When oxygen-containing yttrium hydride thin films are exposed to light, particularly in the UV or blue range of the spectrum, they reversibly switch from a transparent to a darkened state. ucm.es

Spectrophotometry and ellipsometry measurements indicate that this photochromic effect can be attributed to the gradual growth of metallic domains within the initial wide-band-gap semiconducting lattice of the material under illumination. ucm.es The presence of oxygen in the yttrium hydride lattice is crucial for these photochromic properties to emerge. wikipedia.org The incorporation of oxygen expands the host crystal lattice and widens the optical band gap to between 2.8 and 3.7 eV. arxiv.org

Another proposed mechanism involves photon-induced hydrogen diffusion. In some doped yttrium hydride systems, compressive stress is near the value at which pure yttrium hydride exhibits photochromic properties, suggesting that photon-induced hydrogen diffusion between different phases within the material could be responsible for the optical changes. arxiv.org The transition from the insulating this compound (YH₃) phase to the metallic yttrium dihydride (YH₂) phase is a key factor in these switchable optical properties. wikipedia.org

The optical transmission of these films is a direct function of the hydrogen content, which can be precisely controlled through methods like electrochemical loading. utwente.nlaps.org Studies on palladium-capped yttrium films have established clear optical decay lengths for the different states, allowing for a consistent description of the transmission properties. aps.org

PropertyDescription
Photochromic Trigger Illumination with UV or blue light. ucm.es
Initial State Transparent, wide-band-gap semiconductor (Yttrium Oxyhydride). ucm.esarxiv.org
Mechanism Growth of metallic domains under illumination. ucm.es
Role of Oxygen Essential for photochromic behavior; expands lattice and opens band gap. wikipedia.orgarxiv.org
Hydrogen's Role Changes in hydrogen concentration modulate the metal-insulator transition. wikipedia.orgaps.org

"Light Breathing" Phenomenon and Oxygen Uptake/Release

A key mechanism associated with the photochromic properties of yttrium oxyhydride (YHO) is the "light breathing" phenomenon, which involves the movement of oxygen atoms in and out of the material. arxiv.orgaps.orgaps.org When illuminated, YHO films transition from transparent to a darkened state. This process is accompanied by a lattice contraction. aps.org

The core of this phenomenon is the light-induced diffusion and release of a small number of oxygen atoms from the YHO crystal lattice. aps.org These displaced oxygen atoms create an oxygen-deficient structure that is responsible for the optical darkening. aps.orgaps.org The process is reversible; when the illumination ceases, the material re-absorbs oxygen from the surrounding environment, allowing the film to bleach back to its transparent state. aps.org This reversible exchange with the atmosphere is why the bleaching process is significantly faster in air than in an inert nitrogen environment. aps.orgresearchgate.net

This "breathing" of oxygen atoms also leads to other interesting physical changes. Under illumination, the surface of yttrium oxyhydride becomes more hydrophobic. arxiv.orgresearchgate.net This is an unusual behavior, as many other metal oxides tend to become more hydrophilic under UV light. The increased hydrophobicity in YHO is attributed to the oxygen enrichment at the surface as oxygen atoms are displaced from the bulk. researchgate.net Ab-initio calculations suggest that the underlying cause for this oxygen movement is a light-induced weakening of the Y-O bond. arxiv.orgresearchgate.net

ConditionProcessResulting State
Under Illumination Oxygen atoms diffuse out of the crystal lattice. aps.orgaps.orgDarkened, contracted lattice, more hydrophobic surface. aps.orgaps.org
In Darkness (in Air) Oxygen atoms are re-absorbed from the atmosphere. aps.orgTransparent, expanded lattice, original wettability. aps.org

Plasmonic Resonance Tuning in Nanoantennas

Hydrogen-Induced Phase Transitions for Switchable Plasmonic Response

Yttrium hydride's ability to undergo a reversible metal-insulator transition makes it a highly promising material for active plasmonics, where the optical properties of a device can be dynamically controlled. uni-stuttgart.de This switching capability is demonstrated in nanofabricated yttrium antennas, where exposure to hydrogen can completely and reversibly turn a plasmonic resonance on and off. acs.orgnih.govspiedigitallibrary.org

The mechanism relies on the phase transition between metallic yttrium dihydride (YH₂) and insulating this compound (YH₃). uni-stuttgart.deacs.orgnih.gov In the dihydride state, yttrium nanostructures exhibit a distinct localized surface plasmon resonance (LSPR), which is a collective oscillation of electrons that strongly interacts with light at a specific wavelength. acs.orgnih.govspiedigitallibrary.orgchalmers.se Upon exposure to hydrogen, the material transitions to the trihydride phase. As YH₃ is an insulator, the free electrons required to sustain the plasmon resonance are no longer available, leading to a complete disappearance of the resonant behavior. uni-stuttgart.deacs.orgnih.gov

This transition provides a high-contrast switching mechanism. The initial hydrogenation of pure yttrium forms the stable YH₂ state. Subsequent cycles then reversibly switch the material between the metallic YH₂ and the insulating YH₃ phases. chalmers.se This process allows for a significant change in the material's optical extinction and transmittance upon the introduction of small, safe amounts of hydrogen. uni-stuttgart.de

Hydride PhaseElectronic StatePlasmonic Response
Yttrium Dihydride (YH₂) MetallicPronounced plasmon resonance (ON state). acs.orgnih.govspiedigitallibrary.org
This compound (YH₃) InsulatingVanishing of plasmon resonance (OFF state). acs.orgnih.govspiedigitallibrary.org

Engineering of Yttrium Hydride Nanostructures for Active Plasmonics

The properties of the switchable plasmonic response in yttrium hydride can be precisely controlled through the engineering of its nanostructures. By fabricating arrays of yttrium nanorods with specific geometries, the plasmonic resonance in the metallic dihydride state can be tuned across a wide wavelength range. acs.orgnih.govspiedigitallibrary.org

A straightforward method for tuning the resonance is to vary the length of the nanorods while keeping their width and height constant. uni-stuttgart.de Research has shown that increasing the length of the nanorods results in a red-shift of the resonance wavelength and a higher extinction value. uni-stuttgart.de This geometric control is a critical feature for designing active plasmonic devices that operate at specific wavelengths, such as switchable perfect absorbers or elements for active local heating control. uni-stuttgart.deacs.orgnih.gov

These nanostructures are typically fabricated using top-down techniques and are often coated with a thin layer of a catalytic metal like platinum to facilitate the dissociation of hydrogen molecules and speed up the hydrogenation process. uni-stuttgart.de The temporal behavior of the hydrogen loading and unloading can be explained using analytical diffusion models, providing insights into the thermodynamics of the switching process. acs.orgnih.govspiedigitallibrary.org The ability to engineer these yttrium hydride nanoantennas makes them versatile building blocks for a new class of reconfigurable nanophotonic devices. uni-stuttgart.dechalmers.se

Nanostructure ParameterEffect on Plasmon Resonance
Nanorod Length Increasing length causes a red-shift and higher extinction. uni-stuttgart.de
Nanorod Width/Height Kept constant to isolate the effect of length. uni-stuttgart.de
Catalytic Capping Layer (e.g., Platinum) Facilitates hydrogen dissociation and absorption. uni-stuttgart.de

Hydrogen Storage and Catalysis Enhancement

This compound in Liquid Organic Hydrogen Carrier Systems

Nonstoichiometric yttrium hydride (YH₃₋ₓ) has emerged as a key promoter material for enhancing the performance of catalysts in Liquid Organic Hydrogen Carrier (LOHC) systems. chinesechemsoc.org LOHCs are organic compounds that can be hydrogenated to store hydrogen and dehydrogenated to release it, offering a promising solution for safe and efficient hydrogen transport and storage. mdpi.comwikipedia.org A significant challenge in LOHC technology is the development of low-cost, highly efficient catalysts that can operate effectively for both the hydrogenation and dehydrogenation cycles. chinesechemsoc.org

Research has demonstrated that a cobalt-based catalyst promoted by YH₃₋ₓ can achieve high-efficiency, reversible hydrogen storage in N-ethylcarbazole (NEC), a promising LOHC material. chinesechemsoc.org This promoted catalyst is notable for being the first non-noble metal system to show high activity for both the hydrogenation of NEC and the dehydrogenation of its hydrogen-rich form, 12H-NEC. chinesechemsoc.org A reversible hydrogen storage capacity of over 5.5 wt% has been achieved at temperatures below 473 K. chinesechemsoc.org

The crucial role of this compound lies in its ability to mediate the hydrogen transfer during both reactions. The lattice hydrogen and hydrogen vacancies within the nonstoichiometric YH₃₋ₓ structure, which possess a variable hydrogen chemical potential, are key to this catalytic enhancement. chinesechemsoc.org The hexagonal structure of YH₃ is maintained during both hydrogenation and dehydrogenation, but the concentration of hydrogen within the hydride changes, facilitating the transfer of hydrogen to and from the LOHC molecule. This application represents a novel use of metal hydrides in catalysis, opening avenues for developing more efficient hydrogen transfer reactions. chinesechemsoc.org

LOHC System ComponentRole/Function
N-ethylcarbazole (NEC) Liquid Organic Hydrogen Carrier (hydrogen-lean form). chinesechemsoc.org
12H-NEC Hydrogen-rich form of the LOHC. chinesechemsoc.org
Cobalt (Co) Primary non-noble metal catalyst. chinesechemsoc.org
This compound (YH₃₋ₓ) Promoter; mediates hydrogen transfer via lattice H and vacancies. chinesechemsoc.org

Enhancement of Hydrogen Storage in Carbon Materials

This compound (YH₃) is being investigated for its role in improving the performance of hydrogen storage systems, particularly those involving carbon-based materials. Research has focused on its application with liquid organic hydrogen carriers (LOHCs), which are carbon-containing molecules that can be reversibly hydrogenated and dehydrogenated. One promising LOHC is N-Ethylcarbazole (NEC). chinesechemsoc.org The challenge with LOHCs often lies in the kinetics of hydrogen release and uptake, requiring efficient catalysts. chinesechemsoc.org

Recent studies have demonstrated that a catalyst composed of alumina-supported cobalt boride particles blended with nonstoichiometric this compound (YH₃₋ₓ) can significantly enhance reversible hydrogen storage in the NEC system. chinesechemsoc.org This composite catalyst is notable for being a non-noble metal system that is highly active for both the hydrogenation of NEC and the dehydrogenation of its hydrogenated form, perhydro-N-ethylcarbazole (12H-NEC). chinesechemsoc.org In this system, YH₃₋ₓ is believed to mediate the transfer of hydrogen during both reactions. The variable hydrogen occupancy and chemical potential within the yttrium hydride lattice play a crucial role in this catalytic process. chinesechemsoc.org This approach has achieved a reversible hydrogen storage capacity of over 5.5 wt% at temperatures below 473 K, highlighting the potential of this compound to facilitate improved hydrogen storage in advanced carbon-based materials. chinesechemsoc.org

Hydrogen-Enhanced Lithium Storage Mechanism in Energy Storage

This compound is at the forefront of research into novel anode materials for lithium-ion batteries, where it facilitates a unique hydrogen-enhanced storage mechanism. researchgate.netbohrium.com Unlike the typical conversion mechanism for most metal hydrides where they react with lithium to form lithium hydride (LiH), YH₃-graphite composites operate differently. researchgate.netbohrium.com In these composites, the reactive hydrogen released during the conversion of YH₃ to yttrium dihydride (YH₂) appears to enhance the lithium storage capacity of the graphite. researchgate.netbohrium.com This synergetic mechanism results in a storage capacity that far exceeds the sum of the individual components. researchgate.net

For instance, a YH₃–graphite nanocomposite has demonstrated a high reversible capacity of 720 mAh g⁻¹ after 250 cycles. researchgate.net Research comparing YH₃ with other rare earth trihydrides (LaH₃ and GdH₃) in graphite composites found a consistent enhancement factor of 3.1–3.4 Li per active H in the rare earth trihydride, providing strong evidence for this hydrogen-enhanced mechanism. researchgate.net Further studies have shown that this enhancement is specifically linked to graphite's structure; the effect is observed only with graphite and not with other carbon materials like acetylene black, activated carbon, or commercial graphene. researchgate.netbohrium.com This indicates that the intact, layered graphene structure of graphite is essential for the formation of a Li–C–H composite, which underpins the increased storage capacity. researchgate.netbohrium.com

Electrochemical Performance of YH₃-Graphite Composite

PropertyValueReference
Reversible Capacity720 mAh g⁻¹ researchgate.net
Cycle LifeAfter 250 cycles researchgate.net
Enhancement Factor3.1–3.4 Li per active H researchgate.net
Essential Carbon StructureIntact layered graphene researchgate.netbohrium.com

Neutron Moderation Properties in Nuclear Reactor Applications

Yttrium hydride is a highly promising moderator material for advanced nuclear reactors, particularly for compact, high-temperature designs like microreactors. inl.govinl.govresearchgate.netresearchgate.net A moderator's function is to slow down high-energy (fast) neutrons to lower (thermal) energies, which increases the probability of fission. research-archive.org Metal hydrides are especially attractive for this purpose because they can contain a high density of hydrogen atoms and maintain stability at elevated temperatures. inl.govinl.govresearch-archive.org Among various metal hydrides, yttrium hydride (specifically YH₂) is recognized for its exceptional thermal stability and ability to retain hydrogen at the high operating temperatures envisioned for advanced reactors. researchgate.netresearchgate.netornl.gov

High Hydrogen Density and Thermal Stability for Moderator Materials

Two of the most critical properties for a high-temperature moderator are a high hydrogen atom density and excellent thermal stability. Yttrium hydride excels in both areas, making it a superior choice compared to other materials like zirconium hydride (ZrHₓ). inl.govornl.gov It can retain a high concentration of hydrogen at temperatures well above 500 °C. inl.govinl.gov For example, at 1,100°C and in equilibrium with 1 atm of H₂, the hydrogen content in yttrium hydride is 2.6 times that in zirconium hydride. research-archive.orgornl.gov This ability to retain hydrogen at high temperatures is crucial for maintaining the reactor's moderation capability during operation. ornl.gov The equilibrium hydrogen pressure of yttrium hydride is orders of magnitude lower than that of zirconium hydride at the same temperature and hydrogen-to-metal ratio, further underscoring its superior thermal stability. ornl.gov

Comparison of Moderator Properties

MaterialMax. Operating TemperatureHydrogen Atom Density (10²² H atoms/cm³)Key AdvantageReference
Water (H₂O)~300 °C~6.7Commonly used, well-understood inl.govinl.gov
Zirconium Hydride (ZrHₓ)~500-600 °C~7.7High hydrogen density inl.govinl.govresearch-archive.org
Yttrium Hydride (YHₓ)>1000 °C~5.5-5.8Superior thermal stability inl.govinl.govresearchgate.netresearch-archive.org

Neutron Thermalization Efficiency

The primary role of a moderator is to efficiently thermalize neutrons, meaning it reduces their kinetic energy from the MeV range down to the eV or sub-eV range. inl.govresearch-archive.org Yttrium hydride's high hydrogen density makes it an effective moderator for this process. inl.govinl.gov Because hydrogen's mass is very close to that of a neutron, collisions between neutrons and hydrogen nuclei are highly efficient at transferring energy, slowing the neutrons down rapidly. research-archive.org

The effectiveness of a moderator is captured in its thermal neutron scattering laws, which describe the probability of neutrons scattering at different energies. researchgate.netepj-conferences.org Accurate thermal scattering data for yttrium hydride is critical for the precise neutronic calculations needed for reactor design and safety analysis. researchgate.net Studies using ab initio density functional theory have been conducted to generate the phonon density of states for yttrium and hydrogen in the yttrium dihydride (YH₂) crystal lattice. researchgate.netepj-conferences.org This information is then used to develop thermal scattering law evaluations that can be validated against experimental data from inelastic neutron scattering. epj-conferences.org These models and measurements confirm yttrium hydride's capability to effectively thermalize neutrons, supporting its deployment in advanced reactor concepts. researchgate.netepj-conferences.org

Characterization Techniques for Yttrium Trihydride Research

Spectroscopic Methods

Spectroscopy plays a pivotal role in elucidating the fundamental properties of yttrium trihydride. By analyzing the interaction of electromagnetic radiation with the material, researchers can gain insights into its vibrational and electronic states.

Raman Spectroscopy for Vibrational Modes and Phase Identification

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a material, which are unique fingerprints of its crystal structure and chemical bonding. scienceedge.comhoriba.com In the study of this compound, Raman spectroscopy has been instrumental in identifying its various phases and tracking phase transitions under high pressure.

Under ambient pressure, this compound typically exists in a hexagonal close-packed (hcp) structure. wikipedia.org As pressure is applied, it undergoes a series of phase transformations. Raman spectroscopy has been crucial in identifying an intermediate phase that emerges between 9 and 24 GPa before the material transitions to a face-centered cubic (fcc) phase at higher pressures. researchgate.net The spectra reveal distinct changes in the vibrational modes corresponding to the rearrangement of the yttrium framework and the interstitial hydrogen atoms during these transitions. researchgate.net For instance, studies have shown that the Raman spectra of the hexagonal, intermediate, and fcc phases are observable at pressures below 8 GPa, between 11 GPa and 25 GPa, and above 25 GPa, respectively. researchgate.net The pressure dependence of Raman frequencies provides valuable data on the structural evolution of YH₃.

Interactive Table: Raman Spectroscopy Data for YH₃ Phase Transitions

Phase Pressure Range (GPa) Key Raman Spectral Features
Hexagonal (hcp) < 8 Characteristic peaks corresponding to the hcp structure.
Intermediate 9 - 24 Emergence of new peaks indicating a change in the Y-framework and H-atom positions. researchgate.net

Infrared Vibrational Absorption Spectroscopy for High-Pressure Studies

Infrared (IR) vibrational absorption spectroscopy complements Raman spectroscopy by probing the vibrational modes that are IR-active. This technique is particularly powerful for high-pressure studies of this compound, offering insights into structural transitions and electronic behavior.

High-pressure IR spectroscopy experiments have confirmed the structural transition from the hcp to the fcc phase in this compound at around 12 GPa, which is consistent with X-ray diffraction data. aps.orgaps.org By analyzing the pressure-induced shifts in the peak frequencies of the hydrogen vibrations in the low-pressure hcp phase, researchers have derived mode Grüneisen parameters. aps.orgaps.org Notably, the Grüneisen parameter for the octahedral-site vibration (1.91) is significantly larger than those for the tetrahedral-site vibrations, suggesting a hybridization between the hydrogen 1s and yttrium 4d orbitals at the octahedral sites. aps.orgaps.org

Furthermore, IR spectroscopy has been instrumental in observing the pressure-induced closure of the band gap in this compound. aps.orgairapt.org As the pressure on the high-pressure fcc phase is increased beyond 23 GPa, the infrared transmission spectra collapse, indicating an abrupt closure of the optical band gap without a change in the fcc metal lattice structure. aps.orgairapt.org This electronic transition is a key area of investigation in the quest for understanding the metallization of this compound. airapt.org

Solid-State Nuclear Magnetic Resonance (NMR) for Local Environments and Dynamics (¹H, ²H, ¹⁷O, ⁸⁹Y)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments and dynamics of nuclei within a material. researchgate.netru.nl For this compound and its derivatives like yttrium oxyhydrides, NMR studies using various nuclei such as ¹H, ²H, ¹⁷O, and ⁸⁹Y provide invaluable, atom-specific information. researchgate.netru.nlnih.gov

In the context of yttrium oxyhydrides, which exhibit photochromic properties, solid-state NMR has been employed to investigate the local environments of yttrium, hydrogen, and oxygen. ru.nlnih.gov By using ¹H, ¹⁷O, and ⁸⁹Y NMR in conjunction with Density Functional Theory (DFT) calculations, researchers can model and understand the anion-ordered and anion-disordered sublattices. researchgate.netru.nlnih.gov Two-dimensional ¹⁷O-¹H and ⁸⁹Y-¹H NMR correlation experiments have revealed heterogeneities in these materials, suggesting the presence of both hydride-rich and hydride-poor domains. ru.nlnih.gov

Furthermore, ¹H MAS NMR has indicated the presence of mobile hydrogen species within the lattice, which is believed to be crucial for the photochromic behavior. researchgate.netresearchgate.net Changes in the local environment of the yttrium nucleus upon illumination have been observed through ⁸⁹Y MAS experiments, providing clues to the structural model of the photochromic effect. researchgate.net

Diffraction Techniques

Diffraction techniques are essential for determining the crystal structure and microstructure of materials. By analyzing the diffraction pattern of a beam of X-rays or electrons passing through a sample, the arrangement of atoms can be deduced.

In-Situ Synchrotron X-ray Diffraction (XRD) under High Pressure

In-situ synchrotron X-ray diffraction (XRD) is a cornerstone technique for studying the structural evolution of this compound under high pressure. researchgate.net The high brilliance and energy of synchrotron radiation enable rapid data collection and the ability to probe materials under extreme conditions within a diamond anvil cell.

High-pressure XRD studies have been fundamental in mapping the phase diagram of this compound. These experiments have confirmed the pressure-induced phase transition from the hexagonal close-packed (hcp) structure to a face-centered cubic (fcc) structure. researchgate.netresearchgate.net A wide intermediate region, where the structure is not a simple coexistence of hcp and fcc phases, has been observed between approximately 11 and 20 GPa. researchgate.net In-situ XRD measurements during high-pressure and high-temperature processing have shown that the transformation from the hcp to the fcc phase can be completed at conditions such as 1173 K and 9 GPa. researchgate.net However, upon cooling and depressurization, the fcc phase tends to revert to the hcp phase. researchgate.net

Transmission Electron Microscopy (TEM) for Microstructure and Phase Analysis

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the microstructure of materials, including the identification of phases, defects, and crystalline domains. ugent.be In the study of this compound, TEM has been used to investigate the microstructure and understand the stability of its different phases.

TEM studies have been particularly insightful in explaining the stabilization of the high-pressure fcc-YH₃ phase at ambient conditions. nii.ac.jpresearchmap.jp While the fcc phase is typically unstable at ambient pressure, it can be retained by sintering at high temperatures (e.g., 1373 K) and pressures (e.g., 6 GPa) followed by rapid quenching. researchgate.netnii.ac.jp TEM observations have revealed that while the bulk of the material exhibits high crystallinity in the fcc phase, the surfaces of the particles are significantly disordered. researchgate.netnii.ac.jp These surface defects are thought to play a critical role in preventing the transformation back to the hcp phase at ambient pressure. researchgate.net Furthermore, post-irradiation examination of yttrium hydride using scanning transmission electron microscopy has been used to study microstructural evolution, such as the formation of dislocation loops and cavities. osti.gov

Rietveld Whole-Profile Refinement for Structural Parameter Determination

Rietveld refinement is a crucial technique in the study of this compound (YH₃), enabling detailed analysis of its crystal structure from powder diffraction data. This method involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the precise determination of structural parameters such as lattice constants, atomic positions, and site occupancies.

Under ambient conditions, this compound possesses a hexagonal metal lattice. spring8.or.jp Neutron powder diffraction studies, refined using the Rietveld method, have confirmed that YH₃ and its deuterated analogue, YD₃, adopt the HoH₃-type structure with the space group P3̅c1. researchgate.netnist.gov This analysis was instrumental in settling controversies over its exact crystal structure, ruling out previously proposed lower-symmetry models. researchgate.net

The technique is particularly powerful for investigating the behavior of YH₃ under extreme conditions. When subjected to high pressure, hexagonal YH₃ undergoes a reversible transformation to a face-centered cubic (fcc) structure. spring8.or.jp This transition occurs through a complex intermediate state over a wide pressure range (approximately 11 to 22 GPa). spring8.or.jpresearchgate.net Rietveld analysis of synchrotron X-ray diffraction patterns has been employed to unravel the nature of this intermediate phase. spring8.or.jp For example, at pressures of 14.0 GPa, a long-period stacking structure, described as (hhhhkkkkk)₃ with a 27R structural model in the R3̅m space group, was identified through refinement. spring8.or.jp The analysis showed that the observed diffraction patterns could be satisfactorily reproduced with the refined parameters, which included corrections for preferred orientation and atomic coordinates. spring8.or.jp Further studies have used Rietveld refinement to characterize various high-pressure yttrium hydride phases, including YH₃, YH₄, YH₆, and YH₉, determining their lattice parameters and phase fractions at pressures up to 410 GPa. scispace.com

A summary of structural findings for YH₃ from Rietveld analysis is presented below.

ConditionPhase/StructureSpace GroupKey FindingsReference
AmbientHexagonalPc1Confirmed HoH₃-type structure; ruled out lower-symmetry models. researchgate.netnist.gov
12-22 GPaIntermediateRmIdentified long-period stacking structures (e.g., 27R model at 14.0 GPa). spring8.or.jp
>22 GPaCubicFmmConfirmed transition to a high-pressure fcc phase. researchgate.net

Time-Resolved X-ray Diffraction for Dynamic Processes

Time-resolved X-ray diffraction (TRXRD) is a powerful experimental technique used to study the structural dynamics of materials on very short timescales. By using pulsed X-ray sources, such as those from synchrotrons or X-ray free-electron lasers (XFELs), researchers can capture snapshots of the crystal lattice as it responds to an external stimulus, like a laser pulse. iphy.ac.cncas.cn This provides direct insight into dynamic processes such as phase transitions, acoustic wave propagation, and chemical reactions. iphy.ac.cn

In the context of yttrium hydride research, TRXRD has been applied to investigate structural changes induced by illumination and pressure. Studies on photochromic, oxygen-containing yttrium hydride (YHO) films, which are structurally related to YH₃, have utilized synchrotron-based TRXRD. These experiments revealed a reversible lattice contraction when the material was exposed to ultraviolet light or X-rays. This structural rearrangement is linked to a change in the electronic state of the material, providing a mechanism for its photochromic behavior.

More advanced studies using the high-brilliance, high-repetition-rate pulses of an XFEL have probed the synthesis and transformation of yttrium hydrides under high pressure. One experiment used TRXRD at a repetition rate of 4.5 MHz to monitor nonstoichiometric changes in hydrogen content in real-time. This allowed for the observation of the formation of previously unobserved yttrium hydride phases, demonstrating how non-equilibrium pathways can be exploited to synthesize novel materials.

While direct TRXRD studies focusing solely on the intrinsic dynamic processes of pure this compound are not widely reported in the reviewed literature, the application of this technique to closely related yttrium oxyhydrides and the broader yttrium-hydrogen system highlights its potential for understanding the transient structural behavior of YH₃. esrf.fr

Surface and Thin Film Characterization

Profilometry for Film Thickness Determination

Profilometry is a standard and widely used technique for the precise measurement of the thickness of this compound thin films. researchgate.netresearchgate.net This method typically employs a stylus that moves across the surface of a substrate where a step has been created, either by masking a portion of the substrate during deposition or by selectively etching a part of the film post-deposition. The vertical displacement of the stylus as it traverses the step is recorded, providing a direct measurement of the film's thickness.

In the preparation of yttrium hydride films via methods like reactive magnetron sputtering, controlling the thickness is essential as it influences the material's optical and electrical properties. core.ac.uk Researchers have reported using profilometry to measure YHₓ film thicknesses across a broad range, from as thin as 100 nanometers to several micrometers (e.g., 2.8 µm). researchgate.netcore.ac.uk For instance, in studies of photochromic oxygen-containing yttrium hydride films, stylus profilometry was used to determine thicknesses of films deposited on glass, carbon, and silicon substrates. researchgate.netarxiv.org This fundamental characterization step is crucial for correlating the film's physical dimensions with its observed properties. arxiv.orgresearchgate.net

Four-Point Probe for Electrical Resistivity Measurements

The four-point probe method is a standard technique for determining the electrical resistivity of thin films, including those of this compound. This method is preferred over a two-point measurement because it effectively eliminates the influence of contact resistance, ensuring a more accurate measurement of the material's intrinsic resistivity. The setup involves four collinear probes placed on the material's surface; a current is passed through the outer two probes, and the voltage is measured across the inner two probes.

This compound is a semiconductor, and its resistivity is a key parameter reflecting its electronic structure. arxiv.org Research on transparent yttrium hydride thin films, identified as the γ-phase (YH₃), has employed the four-point probe technique for ex-situ characterization. researchgate.netcore.ac.uk These measurements have shown that transparent YH₃ films are highly insulating, with reported resistivity values in the order of 10⁴ Ωcm. researchgate.net In contrast, the metallic dihydride phase (YH₂) exhibits much lower resistivity. This significant difference in electrical properties is a hallmark of the metal-to-insulator transition that occurs upon full hydrogenation of yttrium. In studies of photochromic oxygen-containing yttrium hydride, four-point probe measurements have been used to confirm the resistivity changes that occur upon illumination. researchgate.net

Yttrium Hydride PhaseTypical Resistivity (Ωcm)Electrical NatureReference
Transparent YH₃~10⁴Insulating / Semiconducting researchgate.net
Black YHₓ (x≈2)~10⁻³Conductive / Metallic researchgate.net

Thermophysical and Thermomechanical Property Assessment

Thermal Diffusivity, Specific Heat Capacity, and Thermal Conductivity

The thermophysical properties of yttrium hydride, such as thermal diffusivity, specific heat capacity, and thermal conductivity, are critical for applications where heat management is important, for example, in nuclear reactors where it is considered as a moderator material. ornl.govornl.gov However, a comprehensive and reliable database for this compound (YH₃, or the ε-phase) is not well-established, in part due to the difficulties in synthesizing large, crack-free monoliths of the trihydride phase. inl.gov

Most detailed experimental studies have focused on the δ-phase of yttrium hydride (YHₓ, with x typically ranging from 1.5 to 2.0). ornl.govosti.goviaea.orgresearchgate.net These investigations explicitly note that the formation of the trihydride was beyond the scope of their H/Y values. ornl.govosti.gov

For the studied δ-phase yttrium hydrides (H/Y ratios from 1.52 to 1.93), research has shown the following trends:

Specific Heat Capacity (Cₚ): At temperatures below 300°C, the specific heat capacity is slightly higher for samples with higher hydrogen content. ornl.govosti.gov The heat capacities of yttrium hydrides are generally larger than that of pure yttrium metal, which is attributed to the contribution of hydrogen optical vibrations in the lattice. iaea.orgosaka-u.ac.jp

Thermal Diffusivity (α): Similar to specific heat, thermal diffusivity tends to be higher for samples with larger H/Y ratios at lower temperatures (<300°C). ornl.govosti.gov It generally decreases as temperature increases.

Thermal Conductivity (κ): The thermal conductivity, which is calculated from density, specific heat, and thermal diffusivity, is also slightly higher for higher H/Y ratios below 300°C. ornl.govosti.gov The thermal conductivity of δ-YHx shows a strong dependence on temperature but is not significantly influenced by the precise hydrogen content within the dihydride phase region. ornl.goviaea.org

A reversible, second-order endothermic transition is observed in all these thermal properties for YHₓ (x < 2) at temperatures between 300°C and 700°C. ornl.govosti.gov While these findings provide valuable insight into the yttrium-hydrogen system, direct experimental data for the thermal diffusivity, specific heat capacity, and thermal conductivity of pure this compound remains scarce in the reviewed literature.

Coefficient of Thermal Expansion

The coefficient of thermal expansion (CTE) is a critical parameter for understanding the dimensional stability of yttrium hydride under varying temperature conditions. Research into the CTE of yttrium hydrides (YHₓ) reveals a complex relationship with temperature and hydrogen concentration.

Studies on yttrium hydrides with hydrogen-to-yttrium (H/Y) atomic ratios ranging from 1.52 to 1.93 show that the CTE is not significantly influenced by hydrogen content at temperatures below 300°C. ornl.govresearchgate.net However, at temperatures between 300°C and 700°C, a reversible second-order endothermic transition is observed in the thermal properties. ornl.govresearchgate.net The linear thermal expansion coefficient of YHₓ with H/Y ratios between 1.60 and 1.95 has been measured to be in the range of 8×10⁻⁶ to 16.5×10⁻⁶/K within a temperature regime of 400–973 K. ornl.govosti.gov Other investigations focusing on δ-phase yttrium hydride report a similar CTE range of 7.5×10⁻⁶ to 13×10⁻⁶/K between 100°C and 627°C. ornl.govosti.gov

Generally, the CTE of yttrium hydrides is comparable to that of pure yttrium but shows a slight increase with rising temperature and hydrogen content. osaka-u.ac.jp Measurements are often conducted using a dilatometer, which precisely records the dimensional changes of a sample as a function of temperature. ornl.gov For instance, a dual pushrod dilatometer operating from 373 to 973 K with a heating/cooling rate of 3 K/min has been used for such characterizations, with sapphire serving as a reference standard. ornl.gov

The following table summarizes reported CTE values for yttrium hydrides under different conditions.

H/Y Atomic RatioTemperature Range (K)CTE Range (K⁻¹)Notes
1.72 < x < 1.93300 - 8004.0×10⁻⁶ to 16.0×10⁻⁶Determined by analyzing the lattice parameter of sintered monolithic yttrium dihydride. ornl.govosti.gov
1.60 < x < 1.95400 - 9738.0×10⁻⁶ to 16.5×10⁻⁶Measured using a dilatometer. ornl.govosti.gov
Not Specified373 - 9007.5×10⁻⁶ to 13.0×10⁻⁶For δ-phase yttrium hydride. osti.gov
1.93Not SpecifiedShowed the lowest CTE valuesThe single-phase hydride exhibited a smoother change in CTE with temperature. osti.gov

This table is generated based on data from multiple research findings. ornl.govosti.govosti.gov

Chemical Compositional Analysis

Determining the precise chemical composition of this compound is fundamental to correlating its structure with its properties. A variety of techniques are employed to quantify the elemental makeup, particularly the hydrogen content.

A straightforward and common method for determining the bulk hydrogen concentration in newly synthesized yttrium hydride is a gravimetric approach. This involves precisely measuring the weight gain of the yttrium metal sample before and after the hydriding process. ornl.govornl.govosti.govornl.gov The composition of nonstoichiometric yttrium hydride (YH₃₋ₓ) can also be estimated based on the hydrogen absorption capacity measured in a Sievert-type apparatus. chinesechemsoc.org

For detailed phase and structural composition, X-ray Diffraction (XRD) is a primary tool. XRD patterns are used to identify the crystalline phases present in the hydride samples. osti.gov Rietveld refinement of the diffraction data allows for a quantitative analysis of the phase composition and lattice parameters. ornl.govosti.gov To ensure accuracy, an internal standard like lanthanum hexaboride (LaB₆) may be mixed with the sample. osti.gov In studies of hydrides synthesized under extreme conditions (e.g., high pressure and temperature), synchrotron single-crystal X-ray diffraction (SCXRD) provides high-resolution structural characterization of microcrystalline samples. esrf.fr

A more sophisticated approach, particularly for thin films, involves Ion Beam Analysis (IBA) . This suite of non-destructive techniques uses an energetic ion beam to probe the sample's composition. diva-portal.org A multi-method IBA approach can provide high-resolution depth profiles of the constituents:

Rutherford Backscattering Spectrometry (RBS) is sensitive to heavier elements and is used to determine the concentration of yttrium. arxiv.orgunit.no

Elastic Recoil Detection Analysis (ERDA) , specifically Time-of-Flight/Energy (ToF-E) ERDA, is employed to detect and profile lighter elements, including hydrogen. diva-portal.orgarxiv.org

Nuclear Reaction Analysis (NRA) offers high-resolution depth profiling of specific light isotopes, such as hydrogen, using reactions like ¹H(¹⁵N,αγ)¹²C. arxiv.org

Elastic Backscattering Spectrometry (EBS) can be used to accurately determine the concentration of other light elements like oxygen. arxiv.orgunit.no

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for probing the local chemical environments within the material. By using ¹H, ²H, ¹⁷O, and ⁸⁹Y NMR in conjunction with Density Functional Theory (DFT) calculations, researchers can investigate the different hydrogen and oxygen sites, anion oxidation states, and hydride ion dynamics, providing a detailed picture of the compositional variations. acs.org

Future Research Directions and Challenges in Yttrium Trihydride Science

Elucidating Complex Phase Transition Mechanisms

Yttrium trihydride undergoes complex structural phase transitions under pressure. At ambient conditions, it typically crystallizes in a hexagonal structure. ufba.br As pressure increases, it transitions to a face-centered cubic (fcc) structure. ufba.brwikipedia.org However, the exact nature of this transition is still debated. Some studies suggest the existence of an intermediate state between the hexagonal and fcc phases, spanning a pressure range of approximately 8 to 22 GPa. wikipedia.orgnih.govresearchgate.net

Future research must focus on precisely characterizing these phase transitions. This includes determining the exact crystal structures of any intermediate phases and understanding the kinetic and thermodynamic factors that govern these transformations. researchgate.net The transition from the insulating hexagonal phase to a metallic cubic phase is of particular interest due to its implications for electronic properties. ufba.braip.org Unraveling the intricate details of these pressure-induced structural changes is crucial for a complete understanding of YH₃.

Realization and Stabilization of Novel Yttrium Hydride Phases

The Y-H system is chemically complex, with the potential for numerous, as-yet-undiscovered hydride phases, especially at high pressures. esrf.fr Recent computational and experimental studies have predicted and, in some cases, synthesized novel yttrium hydrides with higher hydrogen content, such as YH₄, YH₆, Y₂H₉, Y₃H₁₁, Y₄H₂₃, Y₄H₂₅, and Y₁₃H₇₅. esrf.frresearchgate.netnih.govdiva-portal.org These hydrogen-rich phases are of immense interest due to their potential for high-temperature superconductivity. researchgate.net

A significant challenge is the synthesis and stabilization of these novel phases. researchgate.net Many are predicted to be stable only under extreme pressure, making their experimental realization difficult. researchgate.net Future work should focus on developing new synthesis techniques, potentially utilizing different hydrogen precursors or laser heating methods, to access these exotic phases. esrf.frnih.govdiva-portal.org Furthermore, strategies to stabilize these phases at lower pressures, perhaps through chemical doping or strain engineering, would be a major breakthrough.

Advanced Characterization Techniques for In-Situ Studies

The study of yttrium hydrides under the extreme conditions necessary to form many of their interesting phases requires sophisticated in-situ characterization techniques. Synchrotron single-crystal X-ray diffraction (SCXRD) has been instrumental in identifying new phases and determining their crystal structures under pressure. esrf.frnih.govdiva-portal.org However, precisely locating hydrogen atoms, which have very low X-ray scattering cross-sections, remains a significant challenge. nih.govdiva-portal.org

Future research will benefit from the application and development of a broader range of in-situ probes. This includes:

Neutron diffraction: To directly probe the hydrogen sublattice.

Raman and infrared spectroscopy: To investigate vibrational modes and bonding. nih.gov

X-ray absorption fine structure (XAFS) spectroscopy: To provide insights into the local electronic and crystal structure. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy: To study the local environments and dynamics of hydrogen. acs.org

Combining these techniques will provide a more complete picture of the structural and electronic evolution of yttrium hydrides under operational conditions.

Bridging Theoretical Predictions with Experimental Observations

First-principles calculations based on density functional theory (DFT) have become an indispensable tool in predicting the stability, structure, and properties of yttrium hydrides. ufba.brresearchgate.net These theoretical studies often guide experimental efforts. oup.com However, discrepancies between theoretical predictions and experimental observations frequently arise. For instance, the calculated transition pressure for the hexagonal-to-cubic phase change in YH₃ has varied significantly between different theoretical studies and from experimental results. ufba.br

A key challenge is to improve the accuracy of theoretical models. This may involve employing more advanced computational methods that go beyond standard DFT approximations to better account for electron correlation and quantum nuclear effects. oup.comoup.com Close collaboration between theorists and experimentalists is essential to benchmark and refine theoretical models, leading to more reliable predictions and a deeper understanding of the underlying physics. The synergy between computation and experimentation has been fruitful in the broader field of superconducting hydrides and is expected to continue to be crucial for yttrium hydrides. oup.com

Exploration of Ternary and Quaternary Yttrium Hydride Systems

Expanding the chemical space from binary yttrium hydrides to ternary and quaternary systems opens up vast possibilities for discovering new materials with tailored properties. oup.comacs.org Introducing a third or fourth element can significantly alter the stability, electronic structure, and superconducting properties of the resulting hydride. oup.comoup.com

Recent research has begun to explore ternary systems, such as La-Y-H, Y-Pr-H, and Li-Y-H, with promising results. oup.comacs.orgiphy.ac.cn For example, theoretical studies on the Li-Y-H system have predicted the stability of new ternary compounds like LiYH₄, Li₂YH₅, and Li₃YH₆ under high pressure. iphy.ac.cn The exploration of these more complex systems presents significant challenges in both synthesis and characterization, as well as in computational screening due to the vastly expanded compositional space. oup.comoup.com The development of high-throughput computational methods, potentially incorporating machine learning, will be crucial for efficiently navigating these complex chemical landscapes. oup.comoup.com

Addressing Material Degradation and Long-Term Performance in Specific Environments

For any practical application of this compound, understanding its long-term stability and degradation mechanisms is critical. For example, in applications like smart windows or hydrogen storage, the material will be subjected to repeated cycling of hydrogen absorption and desorption. uni-stuttgart.dechinesechemsoc.org This can lead to structural degradation, such as pulverization, due to the significant volume changes that accompany the phase transitions between yttrium metal, dihydride, and trihydride. inl.gov

Furthermore, the interaction of yttrium hydride with its environment, particularly with oxygen, can significantly alter its properties. Oxygen incorporation can lead to the formation of yttrium oxyhydrides, which exhibit interesting photochromic behavior. wikipedia.orgmdpi.com However, uncontrolled oxidation can be a degradation pathway. For applications in nuclear reactors, understanding the material's response to irradiation is paramount. inl.govresearchgate.net Future research must focus on systematic studies of the degradation mechanisms of this compound in various environments to ensure its long-term performance and reliability. inl.gov

Q & A

Q. What are the implications of this compound's superconducting properties under high pressure?

  • Research Findings :
  • Tc up to 243 K : Achieved in YH₃ at 165–180 GPa via first-principles modeling .
  • Mechanism : Enhanced electron-phonon coupling in fcc YH₁₀-like clathrate structures under extreme pressures .

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